molecular formula C14H24N2O4 B13886349 Tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate

Tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate

Cat. No.: B13886349
M. Wt: 284.35 g/mol
InChI Key: IDBJNHBVQLSHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with an appropriate ester or acid derivative. One common method involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile and is typically performed at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-enoxyethyl group allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 4-(2-oxo-2-prop-2-enoxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-10-19-12(17)11-15-6-8-16(9-7-15)13(18)20-14(2,3)4/h5H,1,6-11H2,2-4H3

InChI Key

IDBJNHBVQLSHKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.